molecular formula C21H18N2OS B2761210 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207004-11-2

3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2761210
CAS No.: 1207004-11-2
M. Wt: 346.45
InChI Key: ZKJGUNQCMBZJQA-UHFFFAOYSA-N
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Description

3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with benzyl bromide derivatives under basic conditions to form the thieno[3,2-d]pyrimidine core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidinone derivatives.

    Substitution: Formation of substituted thienopyrimidinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial energy metabolism . This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substitution pattern on the thieno and pyrimidine rings.

    Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of a ketone at the 4-position of the pyrimidine ring.

Uniqueness

3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual substitution with 2-methylbenzyl and 2-methylphenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further drug development .

Properties

IUPAC Name

7-(2-methylphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-7-3-5-9-16(14)11-23-13-22-19-18(12-25-20(19)21(23)24)17-10-6-4-8-15(17)2/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJGUNQCMBZJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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